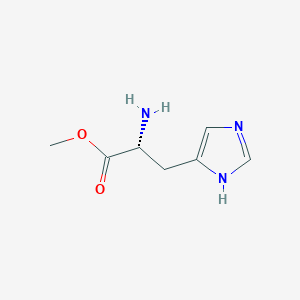

D-histidine methyl ester

Description

Significance of D-Amino Acid Derivatives in Biochemical and Synthetic Contexts

While L-amino acids are the primary building blocks of proteins in most living organisms, their stereoisomers, D-amino acids, and their derivatives play crucial roles in various biological and synthetic processes. jpt.comamerigoscientific.com D-amino acid derivatives are of significant interest in biochemical and pharmaceutical research due to their distinct properties. amerigoscientific.com One of the most notable characteristics of peptides containing D-amino acids is their enhanced stability against enzymatic degradation. lifetein.com The peptide bonds formed by D-amino acids are more resistant to proteases, which are enzymes that typically break down L-amino acid-based peptides. lifetein.com This resistance to proteolysis can lead to a longer half-life for peptide-based drugs, enhancing their therapeutic value. jpt.com

In the realm of synthetic chemistry, D-amino acid derivatives are valuable tools in peptide design. Their incorporation can induce specific secondary structures, such as β-turns and β-hairpins, which are important for the biological activity of a peptide. rsc.orgpsu.edu The conformational constraints imposed by D-amino acids allow for the design of peptides with well-defined three-dimensional structures. psu.edu Furthermore, D-amino acids are found in nature, primarily in microorganisms, where they are constituents of natural peptides synthesized through non-ribosomal pathways. psu.edu These natural products, which include certain antibiotics, highlight the diverse biological functions of D-amino acids. tandfonline.com

The study of D-amino acid derivatives also extends to understanding bacterial physiology. D-amino acids, such as D-alanine and D-glutamic acid, are essential components of peptidoglycan, a key structure in bacterial cell walls that provides resistance to proteases. frontiersin.orgacs.org Fluorescently labeled D-amino acid derivatives have been developed as probes to visualize and study the synthesis of bacterial peptidoglycan in living cells. acs.org

Overview of Histidine and its Stereoisomeric Forms in Research

Histidine is an amino acid with an imidazole (B134444) side chain, which allows it to act as both a proton donor and acceptor at physiological pH. newworldencyclopedia.org This property is crucial for the catalytic function of many enzymes. newworldencyclopedia.org Like most amino acids, histidine exists in two stereoisomeric forms: L-histidine and D-histidine. newworldencyclopedia.org L-histidine is the proteinogenic form, meaning it is encoded by the genetic code and incorporated into proteins during synthesis. newworldencyclopedia.org D-histidine, the non-proteinogenic enantiomer, is not typically found in mammalian proteins but has been the subject of research for its unique properties and potential applications. newworldencyclopedia.orgcymitquimica.com

Research has highlighted the differential biological effects of histidine stereoisomers. For instance, a study on traumatic brain edema in rats found that L-histidine, but not D-histidine, was effective in attenuating the condition. nih.gov This suggests a stereospecific interaction with biological targets. In the field of analytical chemistry, the differentiation of amino acid stereoisomers is a significant area of study. Techniques such as ion mobility-mass spectrometry have been employed to distinguish between D- and L-histidine, with histidine itself serving as an effective "chiral selector" for separating other amino acid enantiomers. nih.gov

The thermodynamic properties of histidine stereoisomers have also been investigated. Calorimetric studies have determined the enthalpies of combustion and formation for L-, D-, and DL-histidine, providing fundamental data on their stability. scispace.comresearchgate.net

Historical Context of D-Histidine Methyl Ester Synthesis and Characterization

The synthesis of D-histidine and its derivatives, including this compound, has been a topic of interest in organic chemistry. A significant development in this area was the preparation of D-histidine from the more readily available L-histidine through a process of asymmetric transformation. google.com This process involves the racemization of L-histidine and subsequent precipitation of the D-histidine tartrate salt. google.com

From this crude D-histidine bitartrate (B1229483), this compound dihydrochloride (B599025) can be synthesized. google.comgoogle.com One documented method involves reacting the crude salt with methanol (B129727) and hydrochloric acid at reflux temperature. google.com Another general method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. nih.gov

The characterization of this compound and its salts is crucial for its use in research. It is typically a white crystalline powder, soluble in water. chembk.com Various analytical techniques are used to confirm its identity and purity. This compound dihydrochloride is identified by its CAS number, 4467-54-3, and its IUPAC name, methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride. clearsynth.com This compound serves as an important intermediate in the synthesis of other molecules, including antibacterial peptides and other potential therapeutic agents. chembk.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRMEWOQUXOLDH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for D Histidine Methyl Ester and Its Derivatives

Synthesis of Protected D-Histidine Methyl Ester Derivatives

The synthesis of this compound derivatives frequently necessitates the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. The strategic application of these protective groups is fundamental to the successful construction of complex molecules.

N-Trityl Protection Strategies for Imidazole (B134444) Functionality

The trityl (triphenylmethyl, Tr) group is a sterically bulky protecting group commonly employed to shield the imidazole nitrogen of histidine. This protection is crucial for directing subsequent reactions to other parts of the molecule. The N-trityl group enhances the stability of therapeutic peptides and allows for more efficient synthesis and purification processes. chemimpex.com Its application is pivotal in preventing side reactions during peptide couplings. mdpi.com

The modification of the N3 position of the histidine imidazole ring can be achieved using triphenylmethyl chloride (trityl chloride) and triethylamine (B128534). nih.gov For instance, N-Boc-histidine methyl ester can be reacted with trityl chloride in toluene (B28343) at elevated temperatures to yield N-Boc-N'-Trt-L-histidine methyl ester. nih.gov This strategy has been instrumental in the synthesis of various histidine derivatives. mdpi.comup.ac.za The trityl group's stability against degradation is a key advantage in multi-step synthetic sequences. chemimpex.com

A notable application involves the reaction of N-Boc-N'-Trt-L-histidine methyl ester with 2-((2-bromoethyl)thio)ethan-1-ol under ultrasonic conditions to form a quaternary ammonium (B1175870) salt intermediate, demonstrating the utility of the trityl group in facilitating specific alkylations. nih.gov

Table 1: Representative Conditions for N-Trityl Protection

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Boc-histidine methyl ester | Triphenylmethyl chloride, Triethylamine | Toluene | 80 °C, 3 h | N-Boc-N'-Trt-histidine methyl ester | Not specified | nih.gov |

| 1-(N,N-dimethylsulfamoyl)imidazole | n-butyllithium, tert-butyldimethylsilyl chloride, then dibromoalkanes | Not specified | Not specified | Bromoalkyl substituted imidazoles | Good yields | mdpi.com |

Nα-tert-Butoxycarbonyl (Boc) Protection in Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality in amino acid chemistry due to its stability under various conditions and its facile removal under acidic conditions. organic-chemistry.org The synthesis of Nα-Boc-D-histidine methyl ester is a key step in the preparation of more complex derivatives.

The protection of the amino group is typically achieved by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov For example, histidine methyl ester hydrochloride can be treated with triethylamine and (Boc)₂O in anhydrous methanol (B129727) to afford N-tert-butyloxycarbonyl (Boc)-protected histidine with a 69% yield. nih.gov It's important to note that this reaction can sometimes lead to the protection of the imidazole nitrogen as well, forming a bis-Boc derivative. nih.govresearchgate.net Selective deprotection of the imidazole Boc group can be achieved using potassium carbonate. nih.gov

The Boc group is stable to many reagents used in peptide synthesis, allowing for an orthogonal protection strategy with other protecting groups like Fmoc. organic-chemistry.org

Table 2: Conditions for Nα-Boc Protection

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Histidine methyl ester hydrochloride | Triethylamine, Di-tert-butyl dicarbonate | Anhydrous Methanol | Ambient temperature | N-tert-butyloxycarbonyl (Boc)-protected histidine | 69% | nih.gov |

Formation of Fluoromethylated and Caged Derivatives

The synthesis of fluorinated amino acids has gained significant attention due to the unique properties that fluorine imparts to bioactive molecules. α-Fluoromethyl histidine is a known inhibitor of histidine decarboxylase. frontiersin.orgarxiv.org The synthesis of such derivatives often involves late-stage deoxyfluorination reactions. core.ac.uk For example, an enantioselective synthesis of (S)-4-fluorohistidine has been developed using a diastereoselective alkylation of a MOM-protected 4-fluoro-5-bromomethyl imidazole. nih.gov The resulting N-trifluoroacetyl-(S)-4-fluorohistidine methyl ester can be isolated and subsequently deprotected. nih.gov

"Caged" compounds are photoresponsive derivatives that allow for the spatial and temporal control of a biologically active molecule's function. nih.gov This is achieved by covalently attaching a photolabile protecting group to a critical functional group of the molecule. nih.gov While specific examples for this compound are not detailed in the provided context, the general strategy can be applied. For instance, the side chains of amino acids like aspartic and glutamic acid have been "caged" for use in solid-phase peptide synthesis. nih.gov This methodology holds potential for creating photoactivatable derivatives of this compound for various research applications.

Racemization Phenomena and Control in this compound Synthesis

A significant challenge in the synthesis of optically pure D-histidine and its esters is the propensity for racemization, particularly under certain reaction conditions. google.comgoogle.com The presence of aldehydes and acidic conditions can promote the racemization of free amino acids. google.comgoogle.com

One patented method for the asymmetric transformation of L-histidine to D-histidine involves mixing L-histidine and tartaric acid with an optionally substituted salicylic (B10762653) aldehyde in acetic acid. google.comgoogle.com This process forms the soluble L-histidine tartrate salt which is racemized, followed by the precipitation of D-histidine tartrate. google.comgoogle.com The crude D-histidine tartrate can then be converted to this compound dihydrochloride (B599025) by reaction with hydrochloric acid and methanol at reflux. google.comgoogle.com

A crucial step in preventing racemization during the esterification of D-histidine is the removal of residual salicylic aldehyde. google.com Stirring the crude D-histidine bitartrate (B1229483) with methanol is reported to be an effective method for this purification, as mere washing is insufficient. google.com

The use of trimethylchlorosilane (TMSCl) in methanol has been presented as a mild and efficient method for the esterification of amino acids, with reports suggesting little racemization for protected amino acids. nih.govresearchgate.netmdpi.com However, histidine is noted to be particularly prone to racemization during peptide synthesis. peptide.com Protecting the π-imidazole nitrogen in the histidine side-chain, for instance with a methoxybenzyl group, has been shown to significantly reduce racemization. peptide.com

Table 3: Factors Influencing Racemization and Control Strategies

| Factor Promoting Racemization | Control Strategy | Reference |

|---|---|---|

| Presence of aldehydes (e.g., salicylic aldehyde) | Thorough purification of intermediates to remove aldehyde traces by stirring with methanol. | google.com |

| Acidic conditions | Use of mild esterification methods like TMSCl/Methanol. | nih.govresearchgate.netmdpi.com |

| Unprotected imidazole nitrogen | Protection of the imidazole nitrogen (e.g., with a methoxybenzyl group). | peptide.com |

Applications of D Histidine Methyl Ester in Chemical Synthesis and Materials Science

Building Block in Peptide Synthesis

The incorporation of D-amino acids, such as D-histidine methyl ester, into peptide chains is a key strategy for creating peptides with enhanced properties. These properties often include increased resistance to enzymatic degradation, improved bioavailability, and distinct conformational structures, which are highly desirable for therapeutic applications.

This compound is a crucial component in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, the peptide is assembled sequentially while one end is anchored to an insoluble polymer support. google.com The use of D-histidine derivatives is particularly important for creating peptides with specific secondary structures or enhanced stability.

A significant challenge in incorporating histidine residues into peptides via SPPS is the risk of racemization, where the intended stereochemistry (L or D) can be lost during the coupling steps. nih.gov This is due to the activating effect of the imidazole (B134444) side chain. nih.gov To prevent this and ensure the chiral integrity of the D-histidine residue, specific protecting group strategies are employed. The most common approach involves the protection of the imidazole nitrogen. The trityl (Trt) group is frequently used for this purpose, leading to the use of derivatives like N(im)-Trityl-D-histidine methyl ester. chemimpex.com This protection enhances stability during the chemical reactions of the synthesis cycle. chemimpex.com

Both major SPPS methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, can accommodate D-histidine derivatives. nih.govsigmaaldrich.com The choice of strategy dictates the conditions for deprotection and cleavage from the resin. nih.govmasterorganicchemistry.com For instance, the trityl group is compatible with the Fmoc/tBu strategy, as it can be removed under the mildly acidic conditions used for final cleavage, which also removes side-chain protecting groups like tert-butyl (tBu). csic.es

| Synthesis Strategy | Protecting Group (α-amino) | Key Challenge with Histidine | Common Solution | Citation |

| Boc-SPPS | tert-butyloxycarbonyl (Boc) | Racemization during coupling | Imidazole side-chain protection (e.g., Trityl) | nih.govsigmaaldrich.com |

| Fmoc-SPPS | 9-fluorenylmethoxycarbonyl (Fmoc) | Racemization during coupling | Imidazole side-chain protection (e.g., Trityl, Bum) | nih.gov |

The introduction of D-histidine into peptide sequences is a powerful tool in drug development, leading to the creation of therapeutic peptides and peptidomimetics with significant advantages. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have better drug-like properties.

One of the primary benefits of using D-histidine is the enhanced resistance to proteolysis. Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body. Replacing an L-histidine with its D-enantiomer can make the resulting peptide much less susceptible to these enzymes, thereby increasing its half-life and therapeutic window. google.com For example, D-carnosine (β-alanyl-D-histidine), a peptidomimetic of L-carnosine, is resistant to degradation by carnosinases and shows potential for detoxifying harmful aldehydes. google.com

This compound serves as an intermediate in the synthesis of such modified peptides, which can have applications as antibacterial, anti-inflammatory, or anti-cancer drugs. chembk.com The altered stereochemistry can also induce specific conformational constraints on the peptide backbone, which can be crucial for binding to a biological target with high affinity and selectivity. mdpi.com This control over the peptide's three-dimensional shape is a key aspect of rational drug design. mdpi.com

Several chemical strategies have been developed to efficiently and correctly incorporate this compound into growing peptide chains. A foundational step often involves the preparation of a suitably protected D-histidine derivative. For instance, N-trityl amino acids can be prepared from the corresponding amino acid methyl esters by reaction with trityl chloride in the presence of a base like triethylamine (B128534). csic.es

During peptide synthesis, especially using the Fmoc strategy, the activation of the carboxylic acid group of the incoming amino acid is required for amide bond formation. This activation step is where histidine is particularly prone to racemization. nih.gov Therefore, the use of N(im)-protected D-histidine derivatives, such as N(im)-Trt-D-histidine, is a critical strategy to preserve its stereochemical integrity. nih.govchemimpex.com

Modern coupling techniques can also be employed. For example, microwave-assisted peptide synthesis, which can accelerate reaction times, has been used to couple amino acids to histidine methyl ester derivatives using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as N-hydroxy-norbornene-dicarboximide (HONB). nih.gov Another approach involves the use of phase-transfer catalysis (PTC) for the alkylation of protected histidine Schiff base esters, which can be prepared from histidine methyl ester dihydrochloride (B599025), to create modified versions before incorporation. mdpi.com

Precursor for Advanced Chemical Entities

Beyond its role in linear peptide synthesis, this compound is a valuable precursor for creating more complex and functionalized molecules, including bioconjugates and modified amino acid analogs with unique properties.

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to create a new entity with combined functionalities. nih.gov this compound derivatives are used to create bioconjugates for applications in diagnostics, targeted therapy, and fundamental biological research. uzh.chnih.gov

A notable application is in the development of radiolabeled biomolecules for imaging. uzh.ch In one approach, a protected histidine derivative, synthesized from a precursor of histidine methyl ester, was functionalized with an amino group on an alkyl chain attached to the imidazole ring. This derivative was then coupled to various biomolecules, including biotin, the pentapeptide leucine-enkephalin, and Vitamin B12. uzh.ch After deprotection, the histidine moiety served as an efficient chelator for the radionuclide technetium-99m (99mTc), allowing for quantitative labeling of the biomolecules for potential use in nuclear medicine imaging. uzh.ch

In another area, histidine derivatives, including esters, have been used to synthesize gold(I) N-heterocyclic carbene (NHC) complexes. nih.gov These metal complexes can be attached to biomolecules, and they exhibit antiproliferative activity against cancer cell lines, providing a framework for developing targeted cancer therapies. nih.gov

| Bioconjugate Type | Histidine Derivative Role | Target Biomolecule Example | Application | Citation |

| Radiolabeled Conjugate | Chelator for 99mTc | Vitamin B12, Leucine-enkephalin | Medical Imaging | uzh.ch |

| Gold(I)-NHC Complex | Ligand for Gold(I) | (for future conjugation) | Anticancer Therapy | nih.gov |

This compound is a versatile starting material for the synthesis of a wide range of modified amino acids and their analogs, which are not found in nature but possess valuable chemical and biological properties. mdpi.com These analogs are used to probe biological mechanisms and to build novel molecular architectures. rsc.org

One area of research involves the reaction of Nα-protected histidine methyl esters with various reagents to modify the side chain. For example, the reaction of Nα-acetyl-histidine methyl ester with epoxyalkenals results in the formation of Michael adducts, creating a new class of modified amino acids. acs.org Similarly, reacting tert-butyloxycarbonyl (Boc)-histidine methyl ester with alkylating agents can lead to the formation of distinct N1- and N3-isomers on the imidazole ring. nih.gov

Furthermore, this compound is a key intermediate in more complex synthetic pathways to create conformationally constrained analogs. These include α-methyl-histidine and β-homo-histidine derivatives. mdpi.com The synthesis of β-homo-histidine, which has an extra carbon atom in its backbone, has been achieved through multi-step sequences starting from protected histidine derivatives, including the methyl ester, which is subsequently hydrolyzed. mdpi.comresearchgate.net These modified amino acids are invaluable tools for designing peptidomimetics with controlled three-dimensional structures. mdpi.com

Creation of Metal-Chelating Ligands from this compound

This compound is a valuable precursor in the synthesis of sophisticated metal-chelating ligands due to its inherent structural features: the imidazole nitrogen atoms, the α-amino group, and the carbonyl oxygen of the ester. These multiple coordination sites allow it to form stable complexes with a variety of transition metal ions. Researchers have exploited these properties to create custom ligands for applications ranging from catalysis to biomimetic chemistry.

One common strategy involves the formation of Schiff base ligands. These are typically synthesized through the condensation reaction of the primary amino group of histidine methyl ester with an aldehyde, such as salicylaldehyde (B1680747) or its derivatives. researchgate.net The resulting Schiff base can act as a tridentate ligand, coordinating to a metal center through the phenolic oxygen, the imine nitrogen, and an imidazole nitrogen. researchgate.net Studies on the L-isomer have shown the formation of complexes with manganese (Mn), iron (Fe), cobalt (Co), and nickel (Ni). researchgate.net

Another approach is the modification of the amino group to create more complex structures. For instance, reacting L-histidine methyl ester with methacryloyl chloride yields N-methacryloyl-(l)-histidine methyl ester (MAH), a monomer that can be polymerized to create materials for metal-chelate affinity chromatography. sigmaaldrich.comresearchgate.net These materials, when complexed with ions like Copper(II) (Cu²+), are highly effective at adsorbing proteins that have exposed histidine residues, such as cytochrome c. researchgate.net

Furthermore, novel chelating agents can be synthesized by linking two histidine methyl ester units. A notable example is the one-step synthesis of N,N'-ethylene-bridged (S)-histidyl-(S)-histidine methyl ester, created by reacting a Schiff base of (S)-histidine methyl ester with glyoxal. oup.com This pseudopeptide structure can act as a bi- or tri-dentate ligand, and its copper(II) complexes have been studied as mimics for the active sites of metalloenzymes like tyrosinase. oup.com The thermodynamic properties of metal-ion chelation by histidine methyl ester have been a subject of scientific interest for decades. rsc.org

Table 1: Examples of Metal-Chelating Ligands Derived from Histidine Methyl Ester

| Ligand Type | Synthetic Precursors | Coordinated Metal Ions | Application Area | Reference |

|---|---|---|---|---|

| Schiff Base Ligand | Histidine methyl ester, Salicylaldehyde | Mn(II), Fe(II), Co(II), Ni(II) | Catalysis, Biomimicry | researchgate.net |

| N-methacryloyl-histidine methyl ester (MAH) | Histidine methyl ester, Methacryloyl chloride | Cu(II) | Affinity Chromatography | sigmaaldrich.comresearchgate.net |

| Ethylene-bridged di-histidine methyl ester | Histidine methyl ester, Glyoxal | Cu(II) | Metalloenzyme Mimics | oup.com |

Application in Targeted Drug Delivery Systems Research

The unique chemical properties of this compound make it a highly valuable component in the research and development of targeted drug delivery systems. Its imidazole side chain, which has a pKa of approximately 6.0, allows it to act as a pH-sensitive switch. frontiersin.org In neutral physiological environments (pH ~7.4), the imidazole ring is largely uncharged and hydrophobic, while in the acidic microenvironment of solid tumors (pH ~5.8–7.2), it becomes protonated and hydrophilic. frontiersin.orgnih.gov This transition is exploited to trigger the release of therapeutic agents specifically at the tumor site.

A significant area of research is the incorporation of histidine methyl ester into nanoparticle-based drug carriers. In one study, L-histidine methyl ester was attached to a chitosan (B1678972) oligosaccharide backbone via a disulfide linkage to create pH- and redox-dual sensitive nanoparticles. researchgate.netmdpi.com These nanoparticles were loaded with the chemotherapy drug doxorubicin. researchgate.netmdpi.com The system demonstrated accelerated drug release in acidic conditions or in the presence of high glutathione (B108866) (GSH) concentrations, both of which are characteristic of the tumor microenvironment. researchgate.netmdpi.com In an in vivo tumor xenograft model, these nanoparticles were shown to be specifically delivered to tumor tissues and effectively inhibited tumor growth. researchgate.netmdpi.com

The structural properties of this compound derivatives are also leveraged to improve the efficacy of drug formulations. chemimpex.com It serves as a building block in the synthesis of acid-activated cell-penetrating peptides (CPPs). nih.govpeerj.com By introducing alkylated histidine analogs into a peptide sequence, researchers can enhance the peptide's sensitivity to acidic environments, facilitating easier protonation and improving its ability to penetrate tumor cells. nih.govpeerj.com This strategy aims to create more sensitive vectors for delivering drugs like camptothecin (B557342) directly to cancer cells. peerj.com Other research has focused on creating mutual azo prodrugs of 5-aminosalicylic acid with L-histidine methyl ester for colon-targeted drug delivery in inflammatory bowel disease. ijpsonline.com

Table 2: Research Findings on Drug Delivery Systems Using Histidine Methyl Ester

| Delivery System | Components | Target/Trigger | Therapeutic Agent | Key Finding | Reference |

|---|---|---|---|---|---|

| ChitoHISss Nanoparticles | Chitosan, L-histidine methyl ester, Dithiodipropionic acid | Acidic pH, High Glutathione (GSH) | Doxorubicin | Enhanced drug release in tumor microenvironment; specific tumor tissue delivery and growth inhibition. | researchgate.netmdpi.com |

| Acid-Activated CPPs | Peptides with modified histidine analogs | Acidic pH of tumor microenvironment | Camptothecin | Improved pH-responsiveness and potential as a targeted drug delivery vector. | peerj.com |

| Azo Prodrug | 5-aminosalicylic acid, L-histidine methyl ester | Azo-reductase in colon | 5-Aminosalicylic acid | Targeted delivery to the colon for treating inflammatory bowel disease. | ijpsonline.com |

Investigational Role in Designing Enzyme Inhibitors

This compound plays a significant role in medicinal chemistry as a scaffold and a substrate analogue for the design of enzyme inhibitors. netascientific.comchemimpex.com Its structure mimics the natural amino acid histidine, allowing it to interact with the active sites of various enzymes.

One of the most direct applications is its use as a competitive inhibitor. Research has shown that histidine methyl ester is a potent substrate analogue inhibitor of histidine decarboxylase (HDC), the enzyme responsible for producing histamine (B1213489). nih.gov In one study, its inhibition constant (Ki) was determined to be 0.46 μM, a value comparable to other potent inhibitors derived from natural sources. nih.gov This demonstrates its effectiveness in blocking the active site of this key enzyme involved in allergic reactions. nih.gov

Beyond direct inhibition, the histidine structure serves as a foundational scaffold for discovering new classes of inhibitors. nih.govgoogle.com A histidine-based scaffold was identified as an effective inhibitor of choline (B1196258) TMA-lyase (CutC), a gut microbial enzyme linked to cardiovascular disease. nih.gov The identified molecule showed an IC50 value of 1.9±0.2 μM and was effective in complex gut microbiota environments. nih.gov The core structure of histidine is also central to the design of inhibitors targeting histidine kinases (HK), which are crucial for bacterial survival and virulence, making them a key target for new antimicrobial agents. nih.gov

Studies on the inhibition of the enzyme autotaxin by L-histidine have revealed that the inhibitory effect requires all three of its major functional groups: the alpha-amino group, the alpha-carboxyl group, and the imidazole side chain. nih.gov While L-histidine methyl ester itself was found to be toxic in the specific cell-based assay used, this finding underscores the importance of the core histidine structure in interacting with enzyme active sites. nih.gov This principle of using the histidine framework is further exploited in creating tools for chemical biology, such as using methyl-ester-protected histidine derivatives to probe protein functions. rsc.org

Table 3: this compound and Related Scaffolds in Enzyme Inhibition Research

| Target Enzyme | Role of Histidine Methyl Ester / Scaffold | Reported Potency | Research Focus | Reference |

|---|---|---|---|---|

| Histidine Decarboxylase (HDC) | Substrate analogue inhibitor | Ki = 0.46 μM | Anti-allergy, Anti-ulceration | nih.gov |

| Choline TMA-lyase (CutC) | Foundational scaffold for inhibitor | IC50 = 1.9±0.2 μM | Cardiovascular disease, Gut microbiota | nih.gov |

| Histidine Kinases (HK) | Basis for inhibitor design | Varies by derivative | Antimicrobial agents | nih.gov |

| Autotaxin (ATX) | Investigated as an inhibitor | N/A (toxic in assay) | Structure-activity relationship | nih.gov |

Biochemical and Enzymatic Research Involving D Histidine Methyl Ester

Substrate and Inhibitor Studies in Enzymatic Assays

Enzymatic assays have primarily focused on the L-isomers of histidine and its derivatives, as these are the naturally occurring substrates in most biological systems.

There is no direct evidence in the reviewed literature describing D-histidine methyl ester as either a substrate or an inhibitor of Histidine Ammonia-Lyase (HAL). However, studies on related compounds provide some context. Research on HAL from rat liver has shown that D-histidine, the unesterified form of the compound, acts as a competitive inhibitor of the enzyme. nih.gov Similarly, D-histidine was found to be a potent competitive inhibitor of HAL from the kidney of rainbow trout. portlandpress.com

The enzyme's primary function is the non-oxidative deamination of L-histidine. nih.gov In enzymatic synthesis applications, HAL is used to selectively deaminate L-histidine from a racemic mixture, leaving optically pure D-histidine, which confirms that D-histidine is not a substrate for the enzyme. polimi.it

Histidine methyl ester (HME) is widely cited as an inhibitor of Histidine Decarboxylase (HDC), the enzyme responsible for converting histidine to histamine (B1213489). wikipedia.orgwikipedia.org However, the literature that specifies the stereoisomer invariably refers to L-histidine methyl ester . For example, L-histidine methyl ester causes time-dependent, irreversible inactivation of HDC from Lactobacillus 30a. sigmaaldrich.comnih.gov Structural studies of a mutant HDC from the same organism also used the substrate analog histidine methyl ester (HME) to induce conformational changes. nih.gov Furthermore, crystal structures of human HDC have been resolved in complex with HME, confirming its role as an inhibitor that binds to the active site. rcsb.org

No studies were found that specifically evaluated the inhibitory activity of This compound on any form of HDC. Research on rat stomach HDC showed that while many histidine analogues were tested, those with substitutions on the imidazole (B134444) ring were inactive, indicating high specificity for the unsubstituted ring structure of histidine. lookchem.com

A direct comparative study of the enzymatic kinetics of this compound and L-histidine methyl ester is absent from the available literature. Extensive kinetic data exists for L-histidine methyl ester with various enzymes. With a novel HAL from Geobacillus kaustophilus, L-histidine methyl ester was shown to be a substrate, and the kinetic parameters for the wild-type and mutant enzymes were determined. nih.govmdpi.comresearchgate.net

One study on the enzyme autotaxin (ATX) did compare the inhibitory effects of D-histidine, L-histidine, and histidine methyl ester (isomer not specified). nih.gov In this specific case, the inhibitory potency was found to be D-histidine = L-histidine > histidine methyl ester. nih.gov While this provides a rare comparison involving the D-isomer and the methyl ester, it is for an enzyme distinct from HAL or HDC.

The following table presents kinetic data for the related compound, L-histidine methyl ester, with wild-type and mutant forms of Geobacillus kaustophilus Histidine Ammonia-Lyase (GkHAL).

| Enzyme | Substrate | K_m (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) |

| Wild-type GkHAL | L-Histidine | 3.38 | 8.57 | 2.54 |

| L-Histidine Methyl Ester | 5.25 | 0.81 | 0.15 | |

| Q274N Mutant | L-Histidine | 12.58 | 0.07 | 0.01 |

| L-Histidine Methyl Ester | 15.65 | 0.05 | <0.01 | |

| R280K Mutant | L-Histidine | 7.99 | 1.35 | 0.17 |

| L-Histidine Methyl Ester | 3.43 | 0.09 | 0.03 | |

| F325Y Mutant | L-Histidine | 5.86 | 0.51 | 0.09 |

| L-Histidine Methyl Ester | 10.11 | 0.12 | 0.01 | |

| Data sourced from studies on Geobacillus kaustophilus HAL. mdpi.comresearchgate.net |

Mechanistic Enzymology

This compound, a derivative of the amino acid histidine, serves as a valuable tool in biochemical and enzymatic research. Its structural similarity to L-histidine allows it to interact with enzymes that recognize histidine, while the esterification of the carboxyl group provides unique chemical properties that are leveraged to probe enzymatic mechanisms.

The study of how this compound interacts with enzyme active sites provides crucial information about substrate recognition and binding. In human histidine decarboxylase (HDC), an enzyme responsible for histamine synthesis, this compound acts as an inhibitor. rcsb.org X-ray crystallography of the hHDC complexed with histidine methyl ester has revealed detailed features of the inhibitor adduct at the active site. rcsb.org This structural information helps to understand the molecular basis of substrate recognition. rcsb.org

Similarly, in the pyruvoyl-dependent histidine decarboxylase from Lactobacillus 30a, histidine methyl ester is used as a substrate analogue to model the active site. ebi.ac.uk These studies show that the binding site has distinct pockets for the imidazole group and the carboxyl group of the substrate. ebi.ac.uk While there are no major conformational changes upon binding, there is movement in a few key residues within the active site. ebi.ac.uk

In research on histidine ammonia-lyase (HAL), this compound has been used as a substrate to characterize the kinetic properties of the wild-type enzyme and its mutants. nih.gov For instance, a mutant of Geobacillus kaustophilus HAL (GkHAL) showed a higher binding affinity for L-histidine methyl ester compared to the natural substrate, L-histidine, as indicated by a lower Km value. nih.gov This suggests that modifications in the active site can alter substrate preference. However, despite the strong binding, the catalytic function was poor, highlighting the delicate balance between binding and catalysis. nih.gov

The binding of inhibitors like histidine methyl ester to the active site of mammalian HDC has been modeled computationally. These studies indicate a closed active site, buried within the dimerization surface of the enzyme, requiring the substrate to traverse a channel of about 40 Å to reach it. nih.gov The calculated binding energies for histidine methyl ester are comparable to that of the natural substrate, L-histidine. nih.gov

Table 1: Kinetic Parameters of Geobacillus kaustophilus Histidine Ammonia-Lyase (GkHAL) and its Mutants with L-histidine and L-histidine methyl ester

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Wild-type GkHAL | L-histidine | 10.3 ± 1.1 | 19.0 ± 1.0 | 1845 |

| Wild-type GkHAL | L-histidine methyl ester | - | - | - |

| Q274N Mutant | L-histidine | 10.1 ± 1.5 | 0.15 ± 0.01 | 15 |

| Q274N Mutant | L-histidine methyl ester | 16.2 ± 3.4 | - | - |

| R280K Mutant | L-histidine | 10.5 ± 1.2 | 0.30 ± 0.01 | 29 |

| R280K Mutant | L-histidine methyl ester | 3.43 ± 0.54 | 0.090 ± 0.003 | 26 |

| F325Y Mutant | L-histidine | 11.2 ± 1.3 | 0.28 ± 0.01 | 25 |

| F325Y Mutant | L-histidine methyl ester | 15.7 ± 2.1 | - | - |

Data adapted from a study on GkHAL kinetics. nih.gov A hyphen indicates that the data was not provided in the source.

This compound is instrumental in elucidating the catalytic mechanisms of enzymes where histidine residues play a key role. The imidazole side chain of histidine is a versatile catalyst, capable of acting as both a general acid and a general base near neutral pH. pnas.org

In studies of ester hydrolysis by histidine-containing peptides, the imidazole group can act as a nucleophile or a general base. researchgate.net The use of histidine methyl ester can help differentiate between these pathways by modifying the electronic properties of the molecule.

Research on histidine decarboxylase (HDC) has shown that substrate analogues like histidine methyl ester are crucial for understanding its mechanism. nih.gov These inhibitors react with the pyridoxal-5'-phosphate (PLP) cofactor to form an external aldimine, a key intermediate in the catalytic cycle of PLP-dependent enzymes. rcsb.orgnih.gov By studying these interactions, researchers can understand the steps involved in the decarboxylation of histidine. ebi.ac.uk

Deoxyribozyme and Ribozyme Catalysis with Histidine Cofactors

In the field of nucleic acid catalysis, D-histidine and its derivatives have been used to explore the catalytic potential of deoxyribozymes (DNA enzymes) and ribozymes (RNA enzymes). In vitro selection has led to the discovery of a deoxyribozyme that utilizes L-histidine as a cofactor for RNA phosphoester cleavage. pnas.orgnih.gov This deoxyribozyme, termed HD, shows high specificity for L-histidine, with D-histidine being unable to activate it. mdpi.comnih.gov

L-histidine methyl ester has been used in these studies to overcome the low solubility of L-histidine at high concentrations. nih.govpnas.org This allows for the investigation of the catalytic activity at saturating cofactor concentrations. nih.govpnas.org Studies with L-histidine methyl ester have shown that the deoxyribozyme has a saturable binding site for the cofactor. pnas.orgnih.govpnas.org

Kinetic analyses suggest that the imidazole group of the histidine cofactor functions as a general base catalyst, deprotonating the 2'-hydroxyl group of the RNA substrate to facilitate nucleophilic attack on the adjacent phosphorus atom. pnas.orgresearchgate.net The pH profile of the deoxyribozyme's activity, when using L-histidine methyl ester as a cofactor, supports this mechanism, showing an increase in activity with pH that plateaus around the pKa of the imidazole group. nih.govresearchgate.net This suggests that the deprotonated form of the imidazole is the catalytically active species. pnas.org

Table 2: Cofactor Specificity of the HD2 Deoxyribozyme

| Cofactor | Fold Discrimination |

|---|---|

| L-Histidine methyl ester | 1.1 |

| L-Histidine benzyl (B1604629) ester | 1.3 |

| α-Methyl-DL-histidine | 24 |

| L-Histidinamide | 41 |

| Glycylhistidine | 185 |

| L-Histidinol | 357 |

| 3-Methyl-L-histidine | 455 |

| D-Histidine | 714 |

| L-ß-Imidazolelactic acid | 1,235 |

| 1-Methyl-L-histidine | 1,250 |

| Histamine | 5,263 |

| Imidazole | 6,667 |

| Urocanic acid | >10,000 |

| DL-19,29,49-Triazolyl-3-alanine | >10,000 |

| ß-2-Thienyl-L-alanine | >10,000 |

| Imidazole-4-acetic acid | >10,000 |

Data adapted from a study on a histidine-dependent deoxyribozyme. pnas.org The fold discrimination is relative to the activity with L-histidine.

Enantioselective Catalysis by Histidine-Containing Peptides at Interfaces

Histidine-containing peptides have been shown to act as catalysts for enantioselective reactions, particularly at micellar interfaces. These systems mimic certain aspects of enzyme catalysis, such as the concentration of reactants in a specific microenvironment. ru.nl

In the enantioselective cleavage of chiral amino acid p-nitrophenyl esters, histidine-containing di- and tripeptides have demonstrated significant selectivity. ru.nlru.nl The mechanism of this chiral recognition is thought to involve the formation of a hydrogen bond between the substrate and the peptide catalyst within the micellar phase. ru.nl The stereochemistry of the peptide chain and the hydrophobicity of attached groups play a crucial role in determining the efficiency and selectivity of the catalysis. ru.nl

For example, a tripeptide with the structure C4H90C(0)-L-Phe-L-His-L-Leu was found to be a highly selective catalyst for the cleavage of p-nitrophenyl esters of N-protected phenylalanine, showing a high preference for the L-enantiomer over the D-enantiomer. ru.nl The model for this selectivity proposes that one diastereomeric transition state is stabilized by a hydrogen bond between the amide CO group of the ester and an NH group of the histidine-containing peptide. ru.nl This interaction facilitates the transfer of adjacent nonpolar groups into the hydrophobic micellar core, lowering the energy of this transition state compared to the one that cannot form this hydrogen bond. ru.nl

Advanced Analytical Methodologies for D Histidine Methyl Ester Characterization

Chromatographic Separations

Chromatographic techniques are indispensable for separating D-histidine methyl ester from related compounds and its L-enantiomer. These methods exploit differences in the physicochemical properties of the molecules to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and resolving the enantiomers of histidine methyl ester. oup.comsci-hub.se The separation of D- and L-isomers is often achieved through chiral chromatography. One approach involves the use of a chiral mobile phase additive. For instance, the copper(II) complex of L-histidine methyl ester can be used as a chiral selector in the mobile phase to separate D- and L-dansyl amino acids. oup.com This method relies on the differential formation of ternary complexes between the chiral copper complex and the enantiomers of the analyte. oup.com

Another strategy is the use of chiral stationary phases. While specific applications for this compound are not extensively detailed, the principle of chiral recognition by the stationary phase is a well-established method for separating enantiomers of amino acid derivatives. mdpi.com Furthermore, pre-column derivatization with a chiral reagent, such as Marfey's reagent, can produce diastereomeric derivatives that are separable on a standard reversed-phase column, like an ODS-Hypersil column. sci-hub.se The choice of eluent systems, often containing organic modifiers like methanol (B129727) or acetonitrile (B52724), is critical and is adjusted based on the hydrophobicity of the protecting groups on the amino acid derivative. sci-hub.se

The following table summarizes representative HPLC conditions for the analysis of histidine derivatives.

| Feature | HPLC Method 1 | HPLC Method 2 |

| Column | Primesep 100 (mixed-mode) | BIST B+ (anion-exchange) |

| Mobile Phase | Acetonitrile/Water (60/40) with 0.1% Sulfuric Acid | Gradient of Acetonitrile (80-50%) with 0.2% Sulfuric Acid |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 200 nm | UV at 220 nm |

| Analytes | Histidine, Histidine Methyl Ester Dihydrochloride (B599025) | Histidine, Histidine Methyl Ester, Histidine Lauryl Ester |

| Reference | sielc.com | sielc.com |

Mixed-Mode Chromatography for Histidine and its Derivatives

Mixed-mode chromatography (MMC) offers enhanced selectivity for the separation of ionizable and hydrophilic compounds like histidine and its derivatives by combining multiple retention mechanisms, such as reversed-phase and ion-exchange interactions, on a single stationary phase. mdpi.comresearchgate.net This approach is particularly effective for retaining and separating compounds that are poorly retained on conventional single-mode columns. mdpi.com

For the analysis of histidine and histidine methyl ester, mixed-mode columns like Primesep 100 have been successfully employed. sielc.comsielc.com This method utilizes a mobile phase of acetonitrile and water with a sulfuric acid buffer, enabling the retention and separation of these compounds, which can then be detected at low UV wavelengths (e.g., 200 nm). sielc.comsielc.com The retention mechanism in this system involves the sulfuric acid acting as a bridge between the positively charged analytes and the column's stationary phase, while the high organic content of the mobile phase minimizes solvation of the charged analytes. sielc.com

Another example is the use of a positively charged, anion-exchange BIST™ B+ column. sielc.com This method also relies on a multi-charged negative buffer (sulfuric acid) to link the positively charged histidine derivatives to the column surface, with a high organic mobile phase to facilitate retention. sielc.com This technique allows for the separation of histidine, histidine methyl ester, and other derivatives like histidine lauryl ester, with UV detection at 220 nm. sielc.com The versatility of MMC makes it a powerful tool for the comprehensive analysis of complex mixtures containing histidine and its esters. researchgate.netnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the structural elucidation and characterization of this compound, providing detailed information about its molecular framework, functional groups, and optical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise chemical structure of molecules in solution. ijmrhs.comnih.gov For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and structure. rsc.org

In the ¹H NMR spectrum of L-histidine methyl ester dihydrochloride (a closely related compound) in DMSO-d6, characteristic chemical shifts are observed that correspond to the different protons in the molecule. chemicalbook.com For instance, the protons of the imidazole (B134444) ring typically appear at distinct chemical shifts, as do the protons of the alpha-carbon, the methylene (B1212753) group, and the methyl ester group. chemicalbook.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide further structural confirmation by showing correlations between protons and directly attached or long-range coupled carbons. nih.govnih.gov These experiments are invaluable for the unambiguous assignment of all signals and the complete structural elucidation of the molecule. researchgate.net

The following table presents typical ¹H NMR chemical shifts for L-histidine methyl ester dihydrochloride in DMSO-d6.

| Assignment | Chemical Shift (ppm) |

| Imidazole CH | 9.149 |

| Imidazole CH | 7.570 |

| Alpha-CH | 4.508 |

| Methyl (OCH₃) | 3.737 |

| Beta-CH₂ | 3.362 |

| Reference | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. mdpi.compitt.edu These methods are highly sensitive to molecular structure and conformation. mdpi.com

The FT-IR spectrum of L-histidine methyl ester dihydrochloride reveals characteristic absorption bands corresponding to its various functional groups. akjournals.com For example, the C=O stretching of the carbonyl group in the ester is typically observed, along with the C=N and C=C stretching vibrations of the imidazole ring. akjournals.com The C-O stretching of the ester group also gives rise to a strong peak. akjournals.com In the gas phase, the infrared multiple photon dissociation (IRMPD) spectra of protonated methyl esters of amino acids can be obtained and compared with theoretical calculations to confirm conformational preferences. acs.org

Raman spectroscopy offers complementary information to IR spectroscopy. mdpi.com It is particularly useful for studying molecules in aqueous solutions due to the weak Raman scattering of water. mdpi.com Specific Raman bands can be assigned to the vibrations of the imidazole ring and other functional groups, providing further structural confirmation. acs.org

The table below lists key FT-IR vibrational assignments for L-histidine methyl ester dihydrochloride. akjournals.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 1743 | C=O stretching of carbonyl group |

| 1625 | C=N stretching of imidazole ring |

| 1600 | Aromatic C=C stretching |

| 1434 | C-C stretching |

| 1291 | C-O stretching of carbonyl group |

| 1148 | C-O stretching of ester group |

| 987, 868 | Ring asymmetric and symmetric stretching |

| 622 | Ring plane deformation |

UV-Visible Spectroscopy for Optical Properties

UV-Visible spectroscopy is used to investigate the electronic transitions within a molecule and determine its optical transparency range. researchgate.net For L-histidine methyl ester dihydrochloride, the UV-Vis spectrum shows that the crystal is transparent in the entire visible region, with a lower UV cut-off wavelength around 230 nm. akjournals.comtsijournals.com This wide transparency window is a crucial property for applications in nonlinear optics. akjournals.comtsijournals.com The absence of absorption in the visible range indicates that the molecule does not have extended conjugated systems that absorb visible light. The optical band gap of the material can be estimated from the absorption spectrum and has been reported to be 5.35 eV for L-histidine methyl ester dihydrochloride. akjournals.com The successful formation of gold nanoparticles stabilized by histidine methyl ester can also be monitored by the appearance of a plasmon resonance band in the UV-Vis spectrum. rsc.org

X-Ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While specific crystal structure data for this compound is not prominently reported, extensive studies on its enantiomer, L-histidine methyl ester dihydrochloride (LHMED), provide critical insights. Since enantiomers are mirror images, they possess identical physical properties, including crystal lattice parameters, when crystallized in an enantiopure form.

A study on L-histidine methyl ester dihydrochloride revealed that it crystallizes in a monoclinic system with the space group P21. akjournals.com The unit cell parameters were determined using a single-crystal X-ray diffractometer. akjournals.com These findings are crucial for understanding the solid-state conformation of the molecule, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The data obtained for the L-isomer serves as a direct reference for the expected crystal structure of pure this compound dihydrochloride. akjournals.com

In contrast, racemic D,L-histidine has been shown to crystallize in a different space group, P 21 /c, which is characteristic of a racemic compound containing both enantiomers in the unit cell. researchgate.net

Table 1: Crystallographic Data for L-Histidine Methyl Ester Dihydrochloride (LHMED)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | akjournals.com |

| Space Group | P21 | akjournals.com |

| a | 8.215 Å | akjournals.com |

| b | 7.105 Å | akjournals.com |

| c | 9.512 Å | akjournals.com |

| α, γ | 90° | akjournals.com |

| β | 94.54° | akjournals.com |

Mass Spectrometry in Elucidating Fragmentation and Structural Features

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the gas chromatography-mass spectrometry (GC-MS) analysis of histidine methyl ester, specific and predictable fragmentation occurs.

The electron ionization (EI) mass spectra of amino acid methyl esters exhibit characteristic cleavage patterns. nist.gov For histidine methyl ester, the fragmentation is dominated by the stable imidazole ring. The most abundant fragment ion is typically observed at a mass-to-charge ratio (m/z) of 82. nih.gov This peak corresponds to the formation of the highly stable imidazolylmethyl cation ([C₄H₅N₂CH₂]⁺), which results from the cleavage of the Cα-Cβ bond.

Another significant fragment appears at m/z 110, which arises from the loss of the methoxycarbonyl group (•COOCH₃, 59 Da) from the molecular ion (M⁺• at m/z 169). nih.govacs.org This fragmentation pathway is common for methyl esters of amino acids. nist.gov The analysis of these characteristic fragments provides unambiguous confirmation of the core structure of histidine methyl ester. acs.org

Table 2: Key Mass Spectrometry Fragments of Histidine Methyl Ester

| m/z | Proposed Fragment Structure | Fragmentation Pathway | Reference |

| 169 | [M]⁺• (Molecular Ion) | Electron Ionization | nih.gov |

| 110 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical | nih.gov |

| 82 | [C₅H₈N₂]⁺ (Imidazolylmethyl cation) | Cleavage of Cα-Cβ bond | nih.gov |

Methods for Assessing Stereochemical Purity

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can significantly impact its intended function. Several chromatographic methods are employed to separate and quantify the D- and L-enantiomers.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. sci-hub.se The separation can be achieved through two primary strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This method involves using an HPLC column where the stationary phase is itself chiral. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective for the enantiomeric resolution of amino acid esters. researchgate.netyakhak.org The D- and L-enantiomers interact differently with the chiral phase, leading to different retention times and thus separation.

Indirect Separation via Chiral Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. sci-hub.se These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.gov A common CDA is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, also known as Marfey's reagent. sci-hub.se Another approach involves derivatization with fluorenylmethoxycarbonyl (FMOC), followed by separation on a CSP, which can enhance resolution. researchgate.net

Gas Chromatography (GC) on a chiral column is another effective method. The amino acid ester must first be derivatized to increase its volatility, for example, by acylation, before being introduced into the GC system. cat-online.com

Capillary Electrochromatography (CEC) combines the high efficiency of capillary electrophoresis with the selectivity of HPLC. A monolithic column containing a chiral selector, such as N-methacryloyl-L-histidine methyl ester, has been successfully used to separate aromatic amino acid enantiomers, demonstrating the utility of this technique. nih.govresearchgate.net

Table 3: Analytical Methods for Stereochemical Purity Assessment

| Technique | Method | Principle | Reference |

| HPLC | Direct Separation | Use of a Chiral Stationary Phase (CSP) to achieve differential retention of enantiomers. | researchgate.netyakhak.org |

| HPLC | Indirect Separation | Derivatization with a Chiral Derivatizing Agent (e.g., Marfey's reagent) to form diastereomers, separable on an achiral column. | sci-hub.senih.gov |

| GC | Direct Separation | Separation of volatile derivatives on a chiral capillary column. | cat-online.com |

| CEC | Direct Separation | Separation within a capillary containing a chiral monolithic stationary phase under an applied voltage. | nih.govresearchgate.net |

Computational and Theoretical Studies on D Histidine Methyl Ester

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as D-histidine methyl ester) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding ligand-protein interactions.

Bacterial histidine kinases (HKs) are critical components of two-component signaling (TCS) systems that allow bacteria to respond to environmental changes. nih.govplos.org These enzymes are attractive targets for antibacterial agents because they are generally absent in humans. plos.org Molecular docking studies have been employed to model the interaction between histidine kinase and ligands structurally related to histidine methyl ester.

In one study, the binding mechanism of waldiomycin and its methyl ester analog to the catalytic domain (WalK) of Staphylococcus aureus histidine kinase was investigated. nih.govplos.org Since the crystal structure of S. aureus HK was unavailable, a 3D model was constructed using homology modeling based on the known structure of E. coli histidine kinase (PDB ID: 5C93), which shares a 36% sequence identity. plos.orgresearchgate.net Docking simulations were then performed to place the waldiomycin methyl ester analog into the ATP-binding site of the WalK domain to elucidate the specific interactions governing the binding. researchgate.net Such studies are vital for understanding how inhibitors can block the function of these essential bacterial enzymes. nih.gov

A primary goal of molecular docking is to predict the binding affinity and the specific mode of interaction between a ligand and its protein target. The binding affinity is often expressed as a binding free energy (ΔG), where a lower value indicates a more stable complex. nih.gov

For the waldiomycin methyl ester analog interacting with S. aureus histidine kinase, the binding free energy was calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method following molecular dynamics simulations. plos.org This approach provides a more refined prediction than docking scores alone. The study reported the calculated binding free energy and compared it with the experimental value derived from the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%). plos.org The analysis revealed the key amino acid residues within the WalK binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.govresearchgate.net Understanding these specific interactions is fundamental for the rational design of new, more potent inhibitors. plos.org

Table 1: Comparison of Experimental and Calculated Binding Free Energies for a Histidine Kinase Inhibitor and its Methyl Ester Analog (kcal/mol)

| Compound | ΔGexpt | ΔGMM/GBSA |

|---|---|---|

| Waldiomycin | -6.9 | -41.3 |

| Waldiomycin Methyl Ester | -5.7 | -30.9 |

This table presents data from a study on waldiomycin and its methyl ester analog, which serves as a model for the interaction of esterified compounds with histidine kinase. plos.org ΔGexpt was estimated from experimental IC50 values, while ΔGMM/GBSA was calculated from simulation trajectories. plos.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic nature of a ligand-protein complex and the conformational landscape of a molecule in different environments.

MD simulations have been used to explore the dynamic stability of the complex formed between the waldiomycin methyl ester analog and the S. aureus histidine kinase (WalK). nih.govplos.org After docking the ligand into the protein's active site, the entire system, including water molecules and ions, was subjected to simulation for a duration of 35 nanoseconds to observe its behavior under physiological conditions (298.15 K). nih.govplos.org

The stability of the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD value suggests that the system has reached equilibrium. researchgate.net These simulations confirmed that the ligand remained stably bound within the active site of the WalK domain throughout the simulation period, validating the docking pose and providing insights into the dynamic resilience of the ligand-protein interactions. researchgate.net

The biological function of a flexible molecule like histidine methyl ester is intrinsically linked to its accessible conformations. Theoretical studies have systematically described the conformational behavior of L-histidine methyl ester (His-OMe) in the gas phase and in various solvents using quantum chemical calculations. researchgate.net These studies identify the most energetically favorable conformers and the intramolecular hydrogen bonds that stabilize them. researchgate.net

In one such study, the conformational landscape of L-histidine methyl ester was explored, revealing several stable structures. researchgate.net The relative stability of these conformers is influenced by the surrounding environment (e.g., in vacuo, in water, or in chloroform). researchgate.netunimi.it For instance, strong intramolecular hydrogen bonding between the amino group and the imidazole (B134444) ring nitrogen is a key feature responsible for the stability of specific conformers of protonated histidine and its methyl ester in the gas phase. irb.hr MD simulations can further explore the transitions between these conformations over time and how the solvent environment affects conformational preferences. unimi.it

Ab Initio and DFT Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide highly accurate descriptions of the electronic structure, geometry, and energy of molecules without relying on empirical parameters.

Detailed theoretical studies have been conducted on L-histidine methyl ester and related compounds using DFT and Møller-Plesset (MP2) perturbation theory. researchgate.net These calculations are used to obtain optimized geometries, relative energies, and vibrational frequencies of the molecule's various conformers. researchgate.netbeilstein-journals.org For example, the ωB97X-D functional combined with a large basis set (aug-cc-pVTZ) has been used to study the energetically favorable conformers of L-histidine methyl ester in both the isolated phase and in solution, using an implicit solvation model. researchgate.netbeilstein-journals.org

Furthermore, advanced analyses such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interactions (NCI), and Natural Bond Orbitals (NBO) are applied to the calculated wavefunctions. researchgate.net These methods allow for a quantitative description of the intramolecular interactions, such as hydrogen bonds, that govern the relative stabilities of the different conformers. researchgate.netsmu.edu Similar calculations on protonated histidine methyl ester have shown that while multiple conformers exist, the energy differences between them can be very small (e.g., 0.2 kcal/mol), indicating a flexible structure. irb.hr These computational approaches are fundamental to understanding the intrinsic chemical properties and reactivity of this compound from first principles. researchgate.netpsu.edu

Table 2: Calculated Relative Energies for Conformers of Protonated Histidine Methyl Ester

| Conformer/Tautomer | G3(MP2) Enthalpy (kcal/mol) | Relative Stability (kcal/mol) |

|---|---|---|

| HisOMeH+ (b) | 0.0 | 0.0 |

| HisOMeH+ (a) | 0.2 | +0.2 |

This table shows the calculated relative stabilities of two low-energy conformers of protonated histidine methyl ester at the G3(MP2) level of theory, indicating very small energy differences between them. irb.hr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the molecular properties that are crucial for a desired biological effect. scispace.com

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., antimicrobial, anticancer, or enzyme inhibitory activity) is selected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. jbclinpharm.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and validation techniques to ensure its reliability.

Illustrative Example: QSAR Study of Antimicrobial p-Aminobenzoic Acid (PABA) Derivatives

To exemplify the QSAR modeling process, we can consider a study on a series of p-aminobenzoic acid (PABA) derivatives designed as potential antimicrobial agents. In such a study, a series of Schiff bases and esters of PABA were synthesized and their minimum inhibitory concentrations (MIC) were determined against various microbial strains. chitkara.edu.in

The goal of the QSAR analysis in this context would be to identify the key molecular features that contribute to the antimicrobial potency of these PABA derivatives. The biological activity is typically expressed as the negative logarithm of the MIC (pMIC) for the QSAR model.

The developed QSAR models in such studies often reveal the importance of specific physicochemical properties. For instance, a model might indicate that the antimicrobial activity is significantly influenced by:

Electronic Parameters: Such as the total energy (Te) of the molecule or the energy of the lowest unoccupied molecular orbital (LUMO), suggesting that the electronic characteristics of the compounds are critical for their interaction with the biological target. chitkara.edu.in

Topological Parameters: These descriptors relate to the connectivity and branching of the molecule and can provide insights into the required shape and size for optimal activity.

The resulting QSAR equation would take a form similar to this hypothetical example:

pMIC = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined by the regression analysis. A positive coefficient indicates that an increase in the value of that descriptor enhances the biological activity, while a negative coefficient suggests the opposite.

The findings from such a QSAR study can then be used to guide the design of new, potentially more potent PABA derivatives by optimizing the identified key molecular descriptors.

Below is an interactive data table that illustrates the type of data and results that would be generated in a QSAR study of hypothetical this compound derivatives with antimicrobial activity.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Derivative | Substituent (R) | LUMO (eV) | LogP | pMIC (Observed) | pMIC (Predicted) |

| 1 | -H | -1.25 | 0.5 | 4.3 | 4.4 |

| 2 | -CH3 | -1.18 | 0.9 | 4.8 | 4.7 |

| 3 | -Cl | -1.45 | 1.2 | 5.2 | 5.1 |

| 4 | -NO2 | -1.89 | 0.8 | 5.9 | 5.8 |

| 5 | -OCH3 | -1.10 | 0.7 | 4.6 | 4.5 |

| 6 | -F | -1.40 | 0.8 | 5.0 | 5.0 |

This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Research Areas and Future Directions

Development of Novel Chemical Probes and Tools

The development of new chemical probes is essential for dissecting complex biological processes. Histidine's distinctive chemical characteristics make it an excellent target for creating tools that can probe and manipulate protein function with high precision.

A significant area of research is the development of "caged" amino acids, which allow for the spatial and temporal control of protein activity using light. nih.govresearchgate.net A photocaged histidine, rendered biologically inactive by a photolabile protecting group like the o-nitrobenzyl (ONB) group, can be incorporated into a protein. nih.gov Upon exposure to a specific wavelength of light (e.g., 365 nm), the protecting group is cleaved, releasing the natural histidine and restoring protein function. nih.gov This technique provides a powerful tool for studying dynamic cellular processes.

Researchers have successfully synthesized and genetically encoded a photocaged histidine, demonstrating light-induced activation of enzymes like blue fluorescent protein, chloramphenicol transferase, and firefly luciferase in both bacterial and mammalian cells. nih.govresearchgate.net To potentially enhance the cellular uptake of these caged amino acids, methyl ester derivatives have also been considered, as esterification can increase passive diffusion across cell membranes. nih.gov This approach could be applied to D-histidine methyl ester to create light-controllable probes with improved bioavailability for studying D-amino acid-containing peptides or proteins.

Histidine residues in proteins undergo various post-translational modifications (PTMs), including methylation and phosphorylation, which are critical for regulating protein function. rsc.orgsdu.dk However, studying these PTMs is challenging due to the instability of the modified residues. To overcome this, researchers are designing and synthesizing stable histidine analogues. researchgate.net

For instance, stable and non-isomerizable phosphohistidine (pHis) analogues have been created to facilitate the study of histidine phosphorylation. researchgate.net These analogues can be incorporated into peptides and proteins, enabling the development of specific antibodies that can recognize and detect pHis, a feat that was previously difficult due to the lability of the phosphate-histidine bond. researchgate.net The development of such analogues is crucial for elucidating the roles of various PTMs in health and disease. rsc.orgresearchgate.net

| Histidine Analogue Type | PTM Studied | Key Feature | Application |

| Photocaged Histidine | N/A (Functional control) | Contains a photolabile protecting group (e.g., o-nitrobenzyl) | Optogenetic and photochemical control of protein activity |

| Stable Phosphohistidine Analogues | Phosphorylation | Non-hydrolyzable and non-isomerizable mimics of phosphohistidine | Development of specific antibodies for pHis detection; study of signaling pathways |

| Methylated Histidine Mimics | Methylation | Structurally similar to 1-methylhistidine or 3-methylhistidine | Probing the substrate specificity of histidine methyltransferases |

Advancements in Bioanalytical Tools for Isomeric PTMs

A significant challenge in studying histidine PTMs is the existence of isomers, such as 1-methylhistidine (1-pHis) and 3-methylhistidine (3-pHis). researchgate.netnih.gov These isomers can have different biological roles, but their chemical similarity makes them difficult to distinguish and analyze using traditional methods.

Recent advancements in bioanalytical techniques, particularly mass spectrometry (MS)-based proteomics, are beginning to address this challenge. nih.govbiorxiv.org High-resolution mass spectrometry allows for the identification and quantification of different PTMs, including isomeric forms. nih.govnih.gov However, the low abundance of many PTMs and the instability of modified histidine often require specialized enrichment strategies. biorxiv.org The development of stable PTM analogues, as mentioned previously, has been instrumental in creating antibodies that can selectively enrich for specific isomers, thereby facilitating their analysis by mass spectrometry. researchgate.net These combined approaches are expanding our understanding of the "histidine methylome" and "phosphohistidine proteome."

Underexplored Aspects of Histidine Methyltransferases

While protein methylation on lysine and arginine residues is well-studied, histidine methylation remains a relatively unexplored frontier. researchgate.net Recently, several key histidine-specific protein methyltransferases (HMTs) have been identified in mammals, including METTL9 (a 1-methylhistidine methyltransferase) and SETD3 and METTL18 (3-methylhistidine methyltransferases). researchgate.net

The discovery of these enzymes has opened up new avenues of research into the functional roles of histidine methylation. researchgate.net Studies are now focused on identifying the full range of protein substrates for these enzymes and understanding how histidine methylation impacts cellular processes. researchgate.net Interestingly, research on the substrate specificity of SETD3, which methylates β-actin at His73, has shown that while it can methylate various histidine mimics, it does not methylate D-histidine. nih.gov This demonstrates a strict stereochemical requirement for the enzyme and suggests that this compound would not be a substrate for SETD3. Further research is needed to explore the substrate specificities of other HMTs and to identify potential histidine demethylases.

| Histidine Methyltransferase | Position of Methylation | Known Substrates/Motifs |

| METTL9 | N1-position | Proteins with a "His-x-His" (HxH) motif |

| SETD3 | N3-position | β-actin at His73 |

| METTL18 | N3-position | Ribosomal protein RPL3 |

| CARNMT1 | N1-position | Carnosine, various proteins with (C/H)x(M/H)xH motif |

Expanding Bioconjugation Methodologies Utilizing Histidine's Reactivity